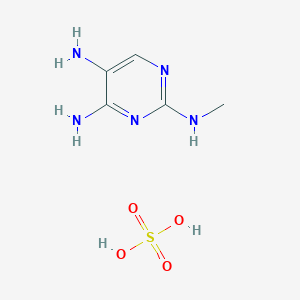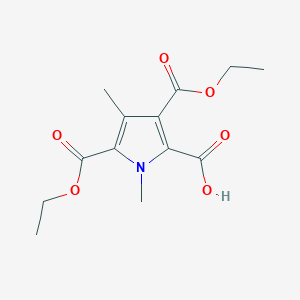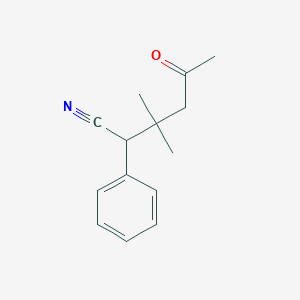
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a pyrazine ring substituted with an amino group at the 3-position and a 4-acetamidobenzenesulfonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-aminopyrazine with 4-acetamidobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .
Wissenschaftliche Forschungsanwendungen
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
4-Acetamidobenzenesulfonamide: Used in the synthesis of various pharmaceuticals.
2-Aminopyrimidine derivatives: Explored for their antitrypanosomal and antiplasmodial activities.
Uniqueness
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is unique due to its specific combination of a pyrazine ring with an acetamidobenzenesulfonate moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5433-27-2 |
|---|---|
Molekularformel |
C12H12N4O4S |
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
(3-aminopyrazin-2-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C12H12N4O4S/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)20-12-11(13)14-6-7-15-12/h2-7H,1H3,(H2,13,14)(H,16,17) |
InChI-Schlüssel |
NRSLNENVHRYUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NC=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)


![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)






![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)

